molecular formula C14H21Cl2NO B13766753 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride CAS No. 63978-83-6

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride

Cat. No.: B13766753
CAS No.: 63978-83-6
M. Wt: 290.2 g/mol
InChI Key: DUYLFGMDTTXULZ-UHFFFAOYSA-N
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Description

The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride is a substituted tetrahydroisoquinoline derivative with a complex structure featuring:

  • A 1,2,3,4-tetrahydro-naphthalene backbone with a chlorine substituent at position 6.
  • A methoxy group (-OCH₃) at position 3.
  • An N-isopropyl group attached to the amine.
  • A hydrochloride salt formulation, enhancing its solubility and stability for pharmaceutical applications .

Properties

CAS No.

63978-83-6

Molecular Formula

C14H21Cl2NO

Molecular Weight

290.2 g/mol

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-propan-2-ylazanium;chloride

InChI

InChI=1S/C14H20ClNO.ClH/c1-9(2)16-12-6-4-5-10-13(17-3)8-7-11(15)14(10)12;/h7-9,12,16H,4-6H2,1-3H3;1H

InChI Key

DUYLFGMDTTXULZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride involves multiple steps. The starting material is typically naphthalene, which undergoes a series of reactions including chlorination, amination, and methoxylation to introduce the desired functional groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Synthetic Route:

    Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chloro group.

    Amination: The chlorinated naphthalene is then reacted with ammonia or an amine derivative to introduce the amine group.

    Methoxylation: The resulting compound is treated with methanol in the presence of an acid catalyst to introduce the methoxy group.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

  • **

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Pharmacological Effects Toxicity (Rodent LDLo) References
Target: 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride N-isopropyl, 8-Cl, 5-OCH₃, HCl salt ~320.3 g/mol Not explicitly reported; inferred serotonin modulation based on structural analogs. No direct data
Analog 1: 1-Naphthylamine, 8-chloro-5-methoxy-N-methyl-N-phenethyl-1,2,3,4-tetrahydro-, hydrobromide N-methyl, N-phenethyl, 8-Cl, 5-OCH₃, HBr salt 410.82 g/mol No explicit activity reported; structural similarity suggests potential CNS activity. 316 mg/kg (intraperitoneal, mouse)
Analog 2: (S)-1-Naphthylamine, 8-chloro-1,2,3,4-tetrahydro-5-methoxy-N-methyl-, hydrochloride N-methyl, 8-Cl, 5-OCH₃, HCl salt, stereospecific (S-configuration) ~298.2 g/mol Stereochemistry may influence receptor binding; no specific activity reported. No direct data
Analog 3: 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline Beta-carboline core, 6-OCH₃ (no chloro or N-alkyl substituents) ~202.2 g/mol Increases tissue serotonin levels; weak 5-HT receptor agonism; modulates thermoregulation. Not reported

Key Observations:

The 8-chloro substituent may confer metabolic stability by resisting oxidative degradation, a feature absent in non-halogenated analogs like beta-carbolines . The hydrochloride salt formulation improves aqueous solubility compared to freebase forms, critical for drug delivery .

Toxicity Considerations: Analog 1 (hydrobromide salt) exhibits acute toxicity (LDLo = 316 mg/kg in mice), suggesting that halogenated N-alkyl tetrahydroisoquinolines may require dose optimization for therapeutic use . No toxicity data exist for the target compound, but its structural similarity to Analog 1 warrants caution in preclinical studies.

Stereochemical Influence :

  • The (S)-configured analog (Analog 2) highlights the role of stereochemistry in receptor interactions, though the target compound’s stereochemical details are unspecified in available data .

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